![molecular formula C24H50OSn B12542299 Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- CAS No. 143238-47-5](/img/structure/B12542299.png)
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have a wide range of applications, including use as stabilizers in polyvinyl chloride (PVC), catalysts in chemical reactions, and biocides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- typically involves the reaction of tributylstannyl chloride with the appropriate alkyl or alkenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired organotin compound.
Industrial Production Methods
Industrial production of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The alkyl or alkenyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted organotin derivatives.
Aplicaciones Científicas De Investigación
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized as a stabilizer in the production of PVC and other polymers.
Mecanismo De Acción
The mechanism of action of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to cell death, making it effective as an antimicrobial and anticancer agent. The molecular targets include cellular membranes and DNA, where it can cause oxidative damage and inhibit replication.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin fluoride
Uniqueness
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- is unique due to its specific alkyl and alkenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective.
Propiedades
Número CAS |
143238-47-5 |
|---|---|
Fórmula molecular |
C24H50OSn |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
tributyl(undec-1-en-4-yloxymethyl)stannane |
InChI |
InChI=1S/C12H23O.3C4H9.Sn/c1-4-6-7-8-9-11-12(13-3)10-5-2;3*1-3-4-2;/h5,12H,2-4,6-11H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
ZRUKCIFCAMIENN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC=C)OC[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



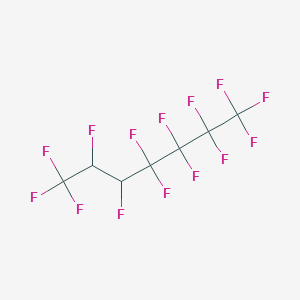
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

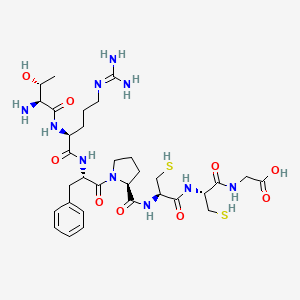
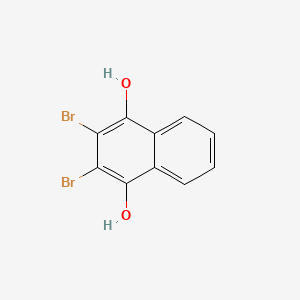
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
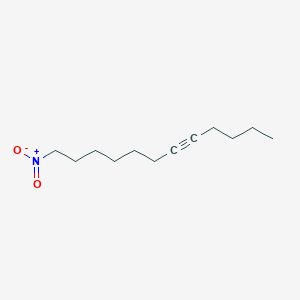
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
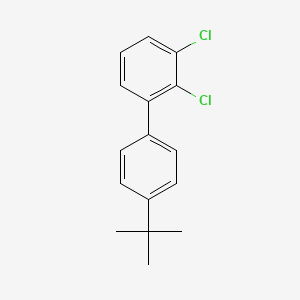
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
